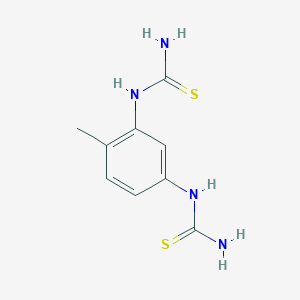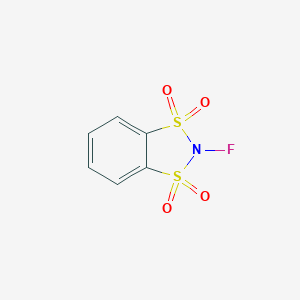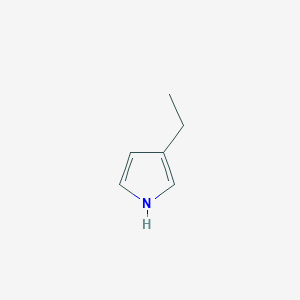
4-Méthyl-1,8-naphtyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine through a six-step reaction involving condensation, elimination, addition, protection, cyclic addition/exclusion, and deprotection steps, confirming the complexity and versatility of naphthyridine synthesis processes (Teng Da-wei, 2010).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been thoroughly investigated through spectroscopic methods such as NMR, MS, and X-ray crystallography. These studies reveal the distinct configurations, electronic distributions, and stereochemistry essential for understanding the chemical reactivity and properties of these compounds. For instance, the structural determination of ruthenium (II) complexes bearing bidentate 1,8-naphthyridine and terpyridine analogous tridentate ligands highlights the coordination chemistry and potential application of naphthyridines in the development of complex molecular architectures (T. Koizumi et al., 2005).
Chemical Reactions and Properties
Naphthyridines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the adaptability of naphthyridine compounds in forming ligands for metal complexes, demonstrating their importance in coordination chemistry (R. Zong et al., 2008). Additionally, the reactivity of naphthyridine compounds with amines under different conditions showcases their versatility in producing a wide range of derivatives, further expanding their application scope (S. Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of naphthyridines, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic electronics. The high thermal stability and phase transition temperatures of 4,8-substituted 1,5-naphthyridines, combined with their luminescence properties, make them promising materials for organic light-emitting diodes (OLEDs) (Kunyan Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of naphthyridines, including their reactivity, electron affinity, and potential for forming complex molecules, are integral to their utility in chemical synthesis and material science. The ability of naphthyridines to participate in multi-component reactions, as demonstrated in the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines, underscores their reactivity and potential for creating diverse chemical structures (A. Verma et al., 2013).
Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
L'échafaudage de la 1,8-naphtyridine, qui comprend la 4-méthyl-1,8-naphtyridine, a suscité un intérêt immense dans les domaines de la chimie médicinale et de la découverte de médicaments . Il a montré un potentiel dans le traitement des troubles neurodégénératifs et immunomodulateurs, ainsi que ses propriétés anti-VIH, antidépressives et antioxydantes .
Applications antimicrobiennes
Les dérivés de la 1,8-naphtyridine, y compris la this compound, ont montré des activités antimicrobiennes significatives . Cela en fait des composés précieux dans le développement de nouveaux médicaments antimicrobiens .
Applications antivirales
Ces composés ont également démontré des propriétés antivirales . Cela suggère des applications potentielles dans le développement de thérapies antivirales .
Applications anticancéreuses
Les dérivés de la 1,8-naphtyridine ont montré un potentiel d'utilisation dans les applications anticancéreuses . Cela ouvre des possibilités pour le développement de nouveaux médicaments anticancéreux .
Applications anti-inflammatoires et analgésiques
Ces composés ont montré des activités anti-inflammatoires et analgésiques . Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments pour traiter les affections inflammatoires et la douleur<a aria-label="2: These compounds have shown anti-inflammatory and analgesic activities2" data-citationid="762f6c53-4bbb-c248-13ea-a34d5edaaced-30" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Alka-Madaan-2/publication/283625137_18-Naphthyridine_Derivatives_A_Review_of
Mécanisme D'action
Target of Action
4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.
Mode of Action
The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methyl-1,8-naphthyridine is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .
Pharmacokinetics
As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of the action of 4-Methyl-1,8-naphthyridine is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .
Action Environment
The efficacy and stability of 4-Methyl-1,8-naphthyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Safety and Hazards
Orientations Futures
The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .
Propriétés
IUPAC Name |
4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1569-17-1 | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?
A1: While the provided research doesn't directly investigate biological applications, 4-Methyl-1,8-naphthyridine's structure holds promise. Research highlights that substituting 4-Methyl-1,8-naphthyridine with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].
Q2: How does the structure of 4-Methyl-1,8-naphthyridine lend itself to forming complexes with metals?
A2: 4-Methyl-1,8-naphthyridine possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(4-methyl-1,8-naphthyridine)dicopper, using 4-Methyl-1,8-naphthyridine as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.
Q3: What are the limitations of the available research in understanding the broader applications of 4-Methyl-1,8-naphthyridine?
A3: The available research primarily focuses on the synthesis and basic characterization of 4-Methyl-1,8-naphthyridine and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




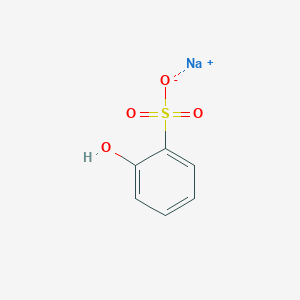





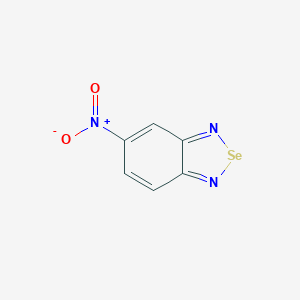
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
